molecular formula C15H16N2O4 B2919263 N-(3-Morpholino-3-oxopropyl)phthalimide CAS No. 31122-63-1

N-(3-Morpholino-3-oxopropyl)phthalimide

Cat. No.: B2919263
CAS No.: 31122-63-1
M. Wt: 288.303
InChI Key: GNGRYCWSWHFJCW-UHFFFAOYSA-N
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Description

N-(3-Morpholino-3-oxopropyl)phthalimide is a phthalimide derivative featuring a morpholino-3-oxopropyl substituent attached to the nitrogen atom of the phthalimide core. Phthalimides are widely utilized as intermediates in organic synthesis, particularly in the preparation of polymers, dendrimers, and bioactive molecules due to their stability and reactivity . The compound’s synthesis likely involves alkylation or coupling reactions, as demonstrated in the preparation of N-(3-morpholino-3-oxopropyl) derivatives via DMF-mediated reactions with brominated precursors .

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRYCWSWHFJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-Morpholino-3-oxopropyl)phthalimide typically involves the reaction of phthalic anhydride with morpholine and a suitable propylating agent. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-Morpholino-3-oxopropyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(3-Morpholino-3-oxopropyl)phthalimide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various functionalized derivatives.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Morpholino-3-oxopropyl)phthalimide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Phthalimide Derivatives
Compound Key Reaction Yield (%) Conditions
N-(3-Hydroxypropyl)phthalimide Reductive alkoxylation 94 20 bar H$_2$, Co catalyst
N-(3-Bromopropyl)phthalimide Thiacalixarene alkylation 62–71 K$2$CO$3$, DMF, reflux
3-Chloro-N-phenyl-phthalimide Polyimide monomer synthesis N/A High-purity purification

Biological Activity

N-(3-Morpholino-3-oxopropyl)phthalimide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound belongs to the phthalimide family, which is known for various biological activities. The compound features a morpholino group that enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. It has been studied for its effects on various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC). In vitro studies have shown that derivatives of phthalimides can inhibit the growth of cancer cells effectively.

Compound Cell Line IC50 (µM) Mechanism of Action
4bA5491.48Induces apoptosis
15aNCI-H232.52Inhibits cell cycle progression
16aA5491.50Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types .

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi, although specific data on this compound is limited compared to other derivatives in the phthalimide class.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to cellular responses such as apoptosis in cancer cells. This interaction is crucial for its anticancer efficacy and potential therapeutic applications .

Study on Pain Models

A comparative study evaluated several phthalimide analogues, including this compound, for their efficacy in models of pain. The results indicated that certain analogues exhibited significant antinociceptive effects in acute and chronic pain models, suggesting a broader therapeutic potential beyond cancer treatment .

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